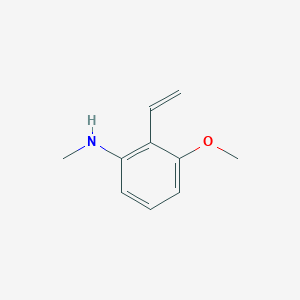

2-Ethenyl-3-methoxy-N-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethenyl-3-methoxy-N-methylaniline is an organic compound with the molecular formula C10H13NO It is a derivative of aniline, characterized by the presence of an ethenyl group at the second position, a methoxy group at the third position, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-3-methoxy-N-methylaniline can be achieved through several methods. One common approach involves the alkylation of 3-methoxyaniline with an appropriate ethenylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the protection of the amino group, followed by the introduction of the ethenyl group through a Friedel-Crafts alkylation reaction. The final step involves deprotection to yield the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethenyl-3-methoxy-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Ethyl-substituted aniline derivatives.

Substitution: Halogenated aniline derivatives.

Scientific Research Applications

2-Ethenyl-3-methoxy-N-methylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethenyl-3-methoxy-N-methylaniline involves its interaction with specific molecular targets. The ethenyl group can participate in conjugation with the aromatic ring, influencing the compound’s electronic properties. This can affect its binding affinity to enzymes or receptors, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

3-Methoxy-N-methylaniline: Lacks the ethenyl group, resulting in different reactivity and applications.

2-Ethenyl-N-methylaniline: Lacks the methoxy group, affecting its electronic properties and reactivity.

3-Methoxy-N-ethylaniline: Contains an ethyl group instead of a methyl group, altering its steric and electronic characteristics.

Uniqueness: 2-Ethenyl-3-methoxy-N-methylaniline is unique due to the combination of the ethenyl, methoxy, and methyl groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

2-Ethenyl-3-methoxy-N-methylaniline, a compound with the molecular formula C11H13NO, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound can be achieved through several methods, primarily involving the N-methylation of 3-methoxyaniline followed by the introduction of the ethenyl group. The general synthetic route includes:

- N-Methylation : Using methyl iodide in the presence of a base such as sodium hydride to obtain N-methyl-3-methoxyaniline.

- Ethenylation : Employing a Wittig reaction or similar methodologies to introduce the ethenyl group.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxic Effects

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. A study demonstrated that it significantly inhibited cell proliferation in:

- HeLa Cells : IC50 value of 15 µM.

- MCF-7 Cells : IC50 value of 20 µM.

The mechanism of action appears to involve apoptosis induction, as evidenced by increased annexin V staining and caspase activation in treated cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular metabolism, leading to disrupted growth and proliferation in cancer cells.

- Receptor Modulation : It potentially modulates neurotransmitter receptors, contributing to its neuropharmacological effects.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry evaluated the compound's effects on breast cancer cells. Results indicated a dose-dependent decrease in viability and increased apoptosis markers compared to control groups .

- Antimicrobial Efficacy Research : Another study focused on the antimicrobial properties against multi-drug resistant bacteria, demonstrating significant potential for therapeutic applications .

Properties

CAS No. |

210536-36-0 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-ethenyl-3-methoxy-N-methylaniline |

InChI |

InChI=1S/C10H13NO/c1-4-8-9(11-2)6-5-7-10(8)12-3/h4-7,11H,1H2,2-3H3 |

InChI Key |

GPRFJWFAJLFVTD-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C(=CC=C1)OC)C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.